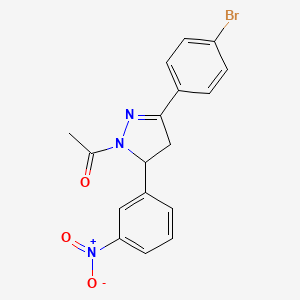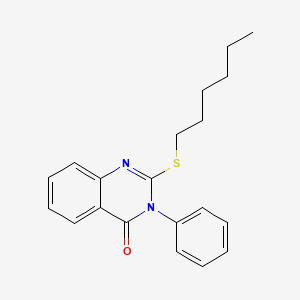
2-(hexylthio)-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hexylthio)-3-phenyl-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(hexylthio)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid fibrils (which are associated with Alzheimer's disease), and reduce oxidative stress in cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(hexylthio)-3-phenyl-4(3H)-quinazolinone in lab experiments is its high yield and reliability in synthesis. Additionally, its potential applications in medicinal chemistry and biological imaging make it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 2-(hexylthio)-3-phenyl-4(3H)-quinazolinone. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its use as a fluorescent probe in biological imaging studies. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in lab experiments.
In conclusion, this compound is a synthetic organic compound that has shown potential applications in scientific research. Its synthesis method is reliable, and it has been studied for its potential as a drug candidate and fluorescent probe. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study that warrant further investigation.
Métodos De Síntesis
The synthesis of 2-(hexylthio)-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with hexanethiol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis process is typically high, making it a reliable method for producing this compound.
Aplicaciones Científicas De Investigación
2-(hexylthio)-3-phenyl-4(3H)-quinazolinone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a fluorescent probe in biological imaging studies.
Propiedades
IUPAC Name |
2-hexylsulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-2-3-4-10-15-24-20-21-18-14-9-8-13-17(18)19(23)22(20)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFTNBCWTZYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)
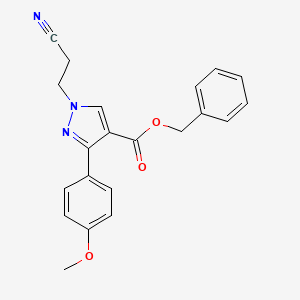
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
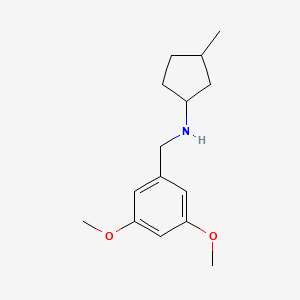
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
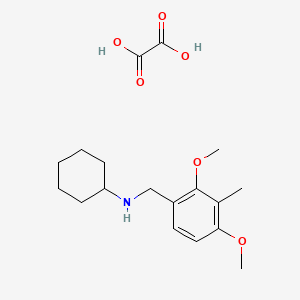

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)
